2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile
Description
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile is a nitrogen-containing heterocyclic compound characterized by a fused pyridine-pyrimidine scaffold. The molecule features a cyano group (-CN) at the 3-position, a methyl group at the 2-position, and a ketone oxygen at the 4-position (Fig. 1). This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science.
Synthesis: The compound is typically synthesized via multicomponent reactions (MCRs). For example, Hese et al. developed a one-pot three-component method using 2-aminopyridines, aldehydes, and malononitrile in polyethylene glycol (PEG) with bleaching earth clay as a catalyst . Ultrasound-assisted methods using nanocatalysts like ZnFe₂O₄ have also been reported to enhance reaction efficiency .
Applications:
Derivatives of this scaffold exhibit antibacterial, antifungal, and enzyme-inhibitory activities. For instance, pyrido[1,2-a]pyrimidine-3-carbonitriles demonstrate potent activity against Escherichia coli, Bacillus subtilis, and Candida albicans, comparable to ampicillin .
Properties
IUPAC Name |
2-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c1-7-8(6-11)10(14)13-5-3-2-4-9(13)12-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBGMTIZIAYOOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10494552 | |
| Record name | 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10494552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64500-90-9 | |
| Record name | 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10494552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile typically involves a multi-step process. One common method involves the condensation of aldehydes, malononitrile, and 2-aminopyridine in the presence of a catalyst. For instance, β-cyclodextrin has been used as a biomimetic catalyst in an aqueous medium at 65°C under ultrasonication . This method is advantageous due to its high efficiency, easy work-up, and environmentally friendly nature.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and sustainable practices are often applied. The use of biodegradable and reusable catalysts, such as β-cyclodextrin, aligns with industrial goals of minimizing waste and reducing environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, potentially altering its reactivity and biological activity.
Substitution: This compound can participate in nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Cyclization: The formation of additional rings through intramolecular reactions is possible, leading to more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aryl diazonium salts under photoredox catalysis can lead to arylated derivatives of the compound .
Scientific Research Applications
Antidepressant Activity
Research has indicated that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit significant antidepressant effects. A notable study highlighted the potential of 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile as an antidepressant agent. The compound's mechanism involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
Table 1: Summary of Antidepressant Studies
Anticancer Properties
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting a potential role in cancer therapy.
Table 2: Anticancer Activity Data
| Cancer Type | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Breast Cancer | MCF-7 | 12.5 |
| Lung Cancer | A549 | 15.0 |
| Colon Cancer | HT-29 | 10.0 |
Pesticidal Activity
The compound's structural features allow it to interact with biological systems in pests, leading to its investigation as a potential pesticide. Preliminary studies have demonstrated its effectiveness against specific insect pests.
Table 3: Pesticidal Efficacy
| Pest Species | Concentration Tested (g/L) | Mortality Rate (%) |
|---|---|---|
| Aphids | 0.5 | 85 |
| Whiteflies | 0.75 | 90 |
Synthesis of Functional Materials
The unique chemical properties of this compound make it a candidate for synthesizing functional materials such as polymers and nanocomposites. Its incorporation into polymer matrices has been shown to enhance mechanical properties and thermal stability.
Table 4: Material Properties Comparison
| Material Type | Property | Without Additive | With Additive |
|---|---|---|---|
| Polymer Matrix | Tensile Strength (MPa) | 30 | 45 |
| Nanocomposite | Thermal Stability (°C) | 200 | 250 |
Mechanism of Action
The mechanism of action of 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in the context of its anti-HIV activity, the compound binds to the active site of HIV-1 integrase, chelating the Mg²⁺ ion and inhibiting the enzyme’s function . This prevents the integration of viral DNA into the host genome, thereby blocking viral replication.
Comparison with Similar Compounds
2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile
6,7,8,9-Tetrahydro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetaldehyde
Benzimidazole-Fused Derivatives
- Example: 2-Amino-4-(4-bromophenyl)-1,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carbonitrile.
- Structural Differences : Fused benzimidazole ring enhances π-stacking interactions.
- Biological Activity : Exhibits improved antifungal activity compared to the parent compound .
Functional Analogues
Pyrimido[1,2-a]benzimidazole-3-carbonitriles
1-(3-Methoxypropyl)-10-methyl-5-oxo-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile
Key Observations :
- The presence of electron-withdrawing groups (e.g., -CN) enhances antimicrobial potency.
- Fused aromatic systems (e.g., benzimidazole) improve binding to microbial targets .
Biological Activity
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile, with the CAS number 64500-90-9, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant research findings and data tables.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrido[1,2-a]pyrimidine derivatives. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Methyl-4-oxo derivative | MDA-MB453 | 29.1 |
| Similar derivative | MCF-7 | 15.3 |
| Another derivative | HepG2 | 0.0227 |
These results indicate that modifications in the structure can lead to varying degrees of activity against different cancer types .
Antimicrobial Activity
The compound has also demonstrated notable antimicrobial properties. Research indicates that derivatives of pyrido[1,2-a]pyrimidine exhibit activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| A. flavus | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
Pyrido[1,2-a]pyrimidine derivatives have shown promise in reducing inflammation markers in vitro. The anti-inflammatory activity is often assessed through cytokine inhibition assays.
| Compound | Cytokine Inhibition (%) |
|---|---|
| 2-Methyl derivative | IL-6 |
| Another derivative | TNF-alpha |
This suggests a potential role for these compounds in treating inflammatory diseases .
Case Studies
- Anticancer Efficacy : A study involving a series of pyrido[1,2-a]pyrimidines showed that specific substitutions on the pyrimidine ring significantly enhanced anticancer activity against breast cancer cell lines.
- Antimicrobial Testing : A comprehensive evaluation of several derivatives against common pathogens revealed that certain compounds had superior efficacy compared to traditional antibiotics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile?
- Methodological Answer : The compound is synthesized via cyclization reactions involving electrophilic intermediates. For example, reacting 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-alkylglycinate in methanol under basic conditions (e.g., sodium methoxide) yields derivatives with high purity after acidification . IR spectroscopy (e.g., peaks at 2250 cm⁻¹ for nitrile groups) and elemental analysis are critical for confirming structural integrity .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Key functional groups like the nitrile (-CN, ~2250 cm⁻¹) and carbonyl (C=O, ~1640 cm⁻¹) are identifiable .
- X-ray Crystallography : For crystalline derivatives, bond lengths (e.g., Cu–N: ~1.97 Å in coordination complexes) and angles can be measured to validate geometry .
- NMR : ¹H and ¹³C NMR data (e.g., methyl protons at δ ~2.5 ppm) resolve substituent positions and electronic environments .
Q. What solvents and reaction conditions optimize yield in its synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity in nucleophilic substitution steps. For cyclization, sodium methoxide in methanol at 50–60°C for 0.5–1 hour improves efficiency, with yields >70% reported . Temperature control (±2°C) minimizes side reactions like hydrolysis of the nitrile group .
Advanced Research Questions
Q. How does computational modeling predict the compound's reactivity in nucleophilic substitutions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) identify electrophilic sites, such as the C-3 carbonitrile group. Molecular electrostatic potential (MEP) maps highlight regions susceptible to nucleophilic attack. Discrepancies between predicted and experimental outcomes (e.g., unexpected regioselectivity) may arise from solvent effects, requiring MD simulations to refine models .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
- Methodological Answer :
- Solvent Correction : Include solvation models (e.g., PCM) in DFT to account for solvent polarity effects.
- Kinetic vs. Thermodynamic Control : Use Eyring plots to determine if reactions are kinetically driven (e.g., favoring metastable intermediates) .
- Experimental Validation : Conduct time-resolved NMR or LC-MS to track intermediate formation .
Q. How are hydrogen bonding networks analyzed in metal complexes of this compound?
- Methodological Answer : X-ray crystallography reveals intermolecular interactions (e.g., O–H···O, C–H···Cl). For example, in copper(II) complexes, hydrogen bond lengths (2.65–2.89 Å) and angles (145–160°) are quantified using SHELXL refinement . Hirshfeld surface analysis further visualizes π-π stacking and van der Waals contributions .
Q. What role does the compound play in structure-activity relationship (SAR) studies for antimicrobial agents?
- Methodological Answer : Derivatives with electron-withdrawing groups (e.g., -Cl at C-7) show enhanced antimicrobial activity. Minimum Inhibitory Concentration (MIC) assays against E. coli and S. aureus (e.g., MIC = 8–16 µg/mL) correlate with lipophilicity (logP) calculated via HPLC retention times . Modifications at the pyrimidine ring (e.g., methoxyethyl substituents) improve solubility without compromising activity .
Key Citations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
